![molecular formula C52H40CaF6O6 B10752490 calcium;(3S)-3-[4-[[3-[4-(trifluoromethyl)phenyl]phenyl]methoxy]phenyl]hex-4-ynoate](/img/structure/B10752490.png)
calcium;(3S)-3-[4-[[3-[4-(trifluoromethyl)phenyl]phenyl]methoxy]phenyl]hex-4-ynoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Calcium;(3S)-3-[4-[[3-[4-(trifluoromethyl)phenyl]phenyl]methoxy]phenyl]hex-4-ynoate is a useful research compound. Its molecular formula is C52H40CaF6O6 and its molecular weight is 914.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
Calcium;(3S)-3-[4-[[3-[4-(trifluoromethyl)phenyl]phenyl]methoxy]phenyl]hex-4-ynoate, also known as AMG 837, is a complex organic compound with significant potential in pharmaceutical applications. This article delves into its biological activity, focusing on its mechanisms, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
The compound has a molecular formula of C52H44CaF6O8 and features a unique structure that includes a calcium ion and a trifluoromethyl group, enhancing its lipophilicity and biological activity. The presence of the hex-4-ynoate moiety contributes to its pharmacological properties.
Property | Description |
---|---|
Molecular Formula | C52H44CaF6O8 |
IUPAC Name | This compound |
Solubility | Soluble in organic solvents |
Bioactivity | Potential glucose-lowering effects |
This compound acts primarily as a partial agonist at the GPR40 (FFA1) receptor. This receptor plays a critical role in insulin secretion from pancreatic β-cells and modulates incretin secretion from enteroendocrine cells. Activation of GPR40 leads to intracellular calcium mobilization and protein kinase C (PKC) activation, which are essential for enhancing insulin release in response to glucose levels .
1. Glucose-Lowering Effects
Research indicates that AMG 837 exhibits significant glucose-lowering effects in preclinical models. In studies involving diabetic rats, the compound demonstrated a reduction in blood sugar levels alongside increased insulin and GLP-1 secretion. This suggests its potential utility in treating metabolic disorders such as Type 2 diabetes mellitus (T2DM) and obesity .
2. Case Studies
A notable study investigated the effects of AMG 837 on glucose metabolism in humans. Participants with T2DM showed improved glycemic control after administration of the compound, confirming its efficacy as a therapeutic agent for managing blood sugar levels .
3. Comparison with Similar Compounds
To better understand the unique attributes of AMG 837, it is beneficial to compare it with structurally similar compounds:
Compound Name | Structural Features | Unique Attributes |
---|---|---|
3-(4-Benzyloxy)phenylhex-4-ynoic acid | Lacks calcium ion | More hydrophilic due to absence of trifluoromethyl group |
2-(Trifluoromethyl)benzoic acid | Trifluoromethyl group present | Simpler structure, less complex interactions |
2-Hydroxybenzoic acid | Hydroxy group instead of methoxy | Different biological activity profile |
AMG 837 stands out due to its intricate structure and dual functionality as both a calcium salt and an organic compound, enhancing its bioactivity.
Safety and Toxicity
Preclinical safety assessments have indicated that AMG 837 has a favorable safety profile with low toxicity levels in human cell lines. However, further studies are necessary to fully understand its long-term effects and potential side effects in clinical settings .
Propiedades
IUPAC Name |
calcium;(3S)-3-[4-[[3-[4-(trifluoromethyl)phenyl]phenyl]methoxy]phenyl]hex-4-ynoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C26H21F3O3.Ca/c2*1-2-4-21(16-25(30)31)20-9-13-24(14-10-20)32-17-18-5-3-6-22(15-18)19-7-11-23(12-8-19)26(27,28)29;/h2*3,5-15,21H,16-17H2,1H3,(H,30,31);/q;;+2/p-2/t2*21-;/m00./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCZAHGONZBHQSA-HRQBZJEISA-L |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(CC(=O)[O-])C1=CC=C(C=C1)OCC2=CC(=CC=C2)C3=CC=C(C=C3)C(F)(F)F.CC#CC(CC(=O)[O-])C1=CC=C(C=C1)OCC2=CC(=CC=C2)C3=CC=C(C=C3)C(F)(F)F.[Ca+2] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC#C[C@@H](CC(=O)[O-])C1=CC=C(C=C1)OCC2=CC(=CC=C2)C3=CC=C(C=C3)C(F)(F)F.CC#C[C@@H](CC(=O)[O-])C1=CC=C(C=C1)OCC2=CC(=CC=C2)C3=CC=C(C=C3)C(F)(F)F.[Ca+2] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C52H40CaF6O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
914.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.